Potassium 2,2,2-trifluoroethane-2-trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

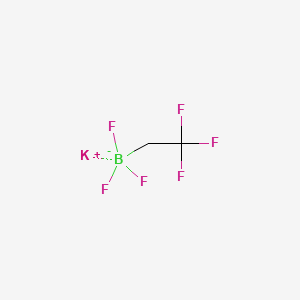

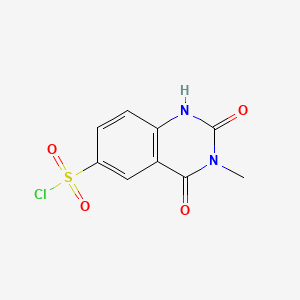

Potassium 2,2,2-trifluoroethane-2-trifluoroborate is a chemical compound with the molecular formula C2H2BF6K . It is also known by other names such as Potassium trifluoro (2,2,2-trifluoroethyl)borate .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Molecular Structure Analysis

The molecular weight of Potassium 2,2,2-trifluoroethane-2-trifluoroborate is 189.94 g/mol . The InChI representation of the molecule isInChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 . Chemical Reactions Analysis

Potassium trifluoroborates have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Physical And Chemical Properties Analysis

Potassium 2,2,2-trifluoroethane-2-trifluoroborate has a molecular weight of 189.94 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The exact mass of the molecule is 189.9790807 g/mol .Wissenschaftliche Forschungsanwendungen

Trifluoroborate Derivative Coupling Reactions

Specific Scientific Field

Organic synthesis and catalysis.

Summary of the Application

Trifluoroborate derivatives, including potassium trifluoro(2,2,2-trifluoroethyl)borate, serve as valuable reagents in copper-mediated coupling reactions. These reactions enable the formation of C-O, C-N, and C-S bonds, which are crucial for constructing complex organic molecules.

Experimental Procedures

The following methods are commonly employed for coupling reactions using trifluoroborate derivatives:

- Suzuki-Miyaura Cross-Coupling : Alkylboronic acid derivatives or alkyltrifluoroborates react with aryl, alkenyl, or alkyl halides and triflates under palladium catalysis. This method allows the formation of diverse C-C bonds .

- Direct Boronic Acid Synthesis : Palladium-catalyzed transformation of aryl chlorides into boronate ester derivatives. This provides a simplified route to various boronic acids .

- Enantioselective Organo-SOMO Catalysis : Trifluoroborate salts participate in α-vinylation of aldehydes under visible-light-induced conditions .

- Deboronative Alkynylation : Visible-light-induced chemoselective deboronative alkynylation using trifluoroborate salts .

- Stereospecific Cross-Coupling : Secondary alkyl β-trifluoroboratoamides undergo cross-coupling reactions with high stereoselectivity .

Results and Outcomes

Boronic Acid Surrogates

Specific Scientific Field

Organic synthesis and medicinal chemistry.

Summary of the Application

Potassium trifluoro(2,2,2-trifluoroethyl)borate serves as a stable and versatile boronic acid surrogate. It is compatible with various functional groups and withstands harsh reaction conditions.

Experimental Procedures

Researchers use this compound as a substitute for traditional boronic acids in various reactions, including Suzuki-Miyaura cross-coupling and other C-C bond-forming processes .

Results and Outcomes

Safety And Hazards

While specific safety and hazard information for Potassium 2,2,2-trifluoroethane-2-trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their moisture and air stability, along with their compliance with strong oxidative conditions, make them promising candidates for future research and applications .

Eigenschaften

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXHAGAWUNMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(F)(F)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF6K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,2,2-trifluoroethane-2-trifluoroborate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)